

Pyrazinecarbonitrile molecular weight and formula

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Compound of Interest

Compound Name: Pyrazinecarbonitrile

Cat. No.: B1219330

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An In-depth Technical Guide to Pyrazinecarbonitrile

This guide provides researchers, scientists, and drug development professionals with essential technical information regarding **Pyrazinecarbonitrile** (also known as 2-Cyanopyrazine), a key intermediate in the synthesis of pharmaceuticals, most notably the anti-tuberculosis drug Pyrazinamide.

Core Molecular Data

Pyrazinecarbonitrile is a heterocyclic aromatic compound. Its fundamental properties are summarized below.

Property	Data	Citation(s)
Molecular Formula	C ₅ H ₃ N ₃	[1][2][3]
Molecular Weight	105.10 g/mol	[1][2][3]
IUPAC Name	pyrazine-2-carbonitrile	[1]
CAS Number	19847-12-2	[1][2]
Appearance	White or light yellow liquid	[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Pyrazinecarbonitrile** are crucial for research and manufacturing. The following sections outline established protocols.

Protocol 1: Synthesis via Vapor-Phase Ammoxidation

This protocol describes the synthesis of 2-Cyanopyrazine from 2-Methylpyrazine using a continuous-flow microreactor, which offers high space-time yield.^[5]

1. Catalyst Preparation (CrVPO/ γ -Al₂O₃):

- Dissolve 2.7 g of oxalic acid, 0.284 g of vanadium pentoxide (V₂O₅), and 0.25 g of chromium trioxide (CrO₃) sequentially in 35 mL of distilled water.
- Add 0.275 mL of phosphoric acid (H₃PO₄) to achieve a molar ratio of Cr:V:P = 0.8:0.5:1.7.
- Stir the mixture at a constant temperature of 50–70 °C for 10 minutes.
- The prepared solution is then used to impregnate a γ -Al₂O₃ support.

2. Ammoxidation Reaction:

- Apparatus: Continuous-flow sinusoidal wave microreactor.
- Reactants: 2-Methylpyrazine (MP), Water, Ammonia (NH₃), and Oxygen (O₂).
- Feed Molar Ratio: A molar ratio of MP:H₂O:NH₃:O₂ = 1:5:6:12 is optimal.^[5]
- Procedure:
 - Load the prepared CrVPO/ γ -Al₂O₃ catalyst (approximately 0.03 g) into the microreactor.
 - Preheat the reactor to the target temperature of 480 °C.
 - Introduce the reactant feed mixture at the specified molar ratio. For example, maintain flows of 0.05 mL/min for MP, 75 mL/min for NH₃, and 150 mL/min for O₂.^[5]
 - The reaction proceeds in the vapor phase over the catalyst bed.
 - Collect the product stream after it exits the reactor and cools. The primary product is 2-Cyanopyrazine (**Pyrazinecarbonitrile**).

Protocol 2: Synthesis via Cyanation of 2-Bromopyrazine

This method provides an alternative synthesis route under milder, non-pressurized conditions.

1. Reaction Setup:

- Apparatus: A standard laboratory reactor equipped with a stirrer, condenser, and nitrogen inlet.

- Reagents:
- 2-Bromopyrazine
- Sodium Cyanide (NaCN)
- Toluene (as solvent)
- Catalyst System: Cuprous Iodide (CuI), Potassium Iodide (KI), and N,N'-dimethylethylenediamine.

2. Synthesis Procedure:

- Charge the reactor with Toluene.
- Add 2-Bromopyrazine and Sodium Cyanide. A recommended molar ratio is 1:1.2 of 2-Bromopyrazine to NaCN.
- Add the catalyst components. Recommended molar equivalents relative to 2-Bromopyrazine are: 10% CuI, 20% KI (2x the amount of CuI), and 100% N,N'-dimethylethylenediamine.
- Purge the reactor with nitrogen gas to create an inert atmosphere.
- Heat the reaction mixture to 110 °C and maintain for approximately 24 hours with stirring.
- After the reaction is complete, cool the mixture.
- Filter the mixture to remove solid byproducts.
- The resulting filtrate, containing the product, is purified by fractional distillation under reduced pressure to yield high-purity 2-Cyanopyrazine.

Protocol 3: Analysis by Gas Chromatography (GC)

This protocol is suitable for analyzing the purity of **Pyrazinecarbonitrile**, particularly from the ammoxidation synthesis product stream.^[5]

- Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
- Column: SE-30 packed column (2m length, 3mm diameter) or equivalent.^[6]
- Carrier Gas: Nitrogen (N₂) at a flow rate of 0.4 mL/s.
- Injector Temperature: 220 °C.
- Detector Temperature: 220 °C.
- Oven Temperature Program:
 - Initial temperature: 120 °C.

- Ramp: Increase temperature at a rate of 20 °C/min to 180 °C.
- Hold: Maintain 180 °C for 2 minutes.
- Injection:
 - Volume: 0.4 µL.
 - Mode: Split injection with a split ratio of 30:1.

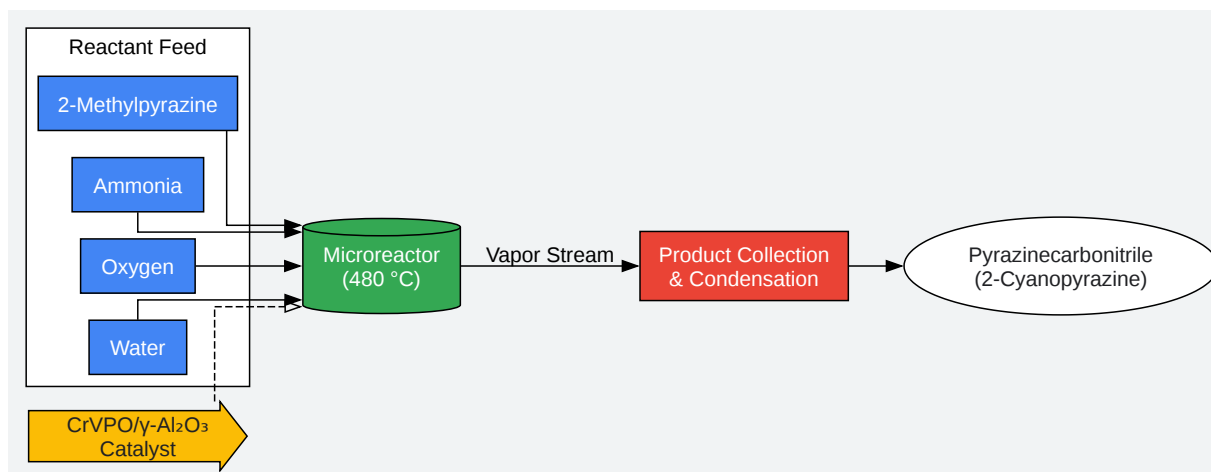
Protocol 4: Analysis by High-Performance Liquid Chromatography (HPLC)

This HPLC method is designed for the analysis of Pyrazinamide and its related substances, including the precursor **Pyrazinecarbonitrile**.^[1]

- Instrumentation: HPLC system with a UV detector.
- Column: TSK-gel ODS-C18 (250 mm x 4.6 mm, 5 µm particle size).^[1]
- Mobile Phase: A mixture of Methanol and Water (8:92 v/v). The pH of the water component is adjusted to 3.0 using glacial acetic acid.^[1]
- Flow Rate: 1.0 mL/min.^[1]
- Column Temperature: 35 °C.^[1]
- Detection Wavelength: 268 nm.^[1]
- Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., within a linear range of 0.4 µg/mL to 250 µg/mL).^[1]

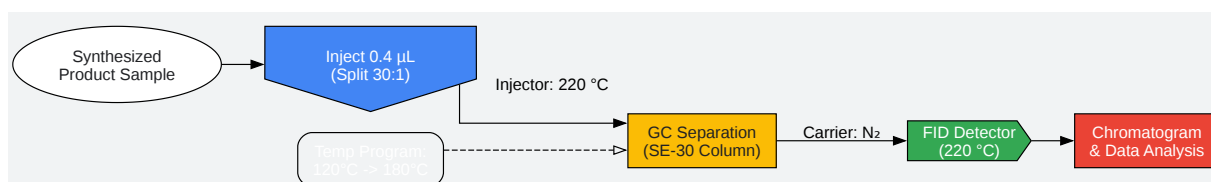
Workflow Visualizations

The following diagrams illustrate the key experimental workflows for the synthesis and analysis of **Pyrazinecarbonitrile**.



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Caption: Ammoxidation synthesis workflow for **Pyrazinecarbonitrile**.



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Caption: Gas Chromatography (GC) analysis workflow.

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